Sodium caproyl sarcosinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

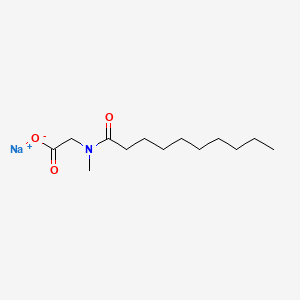

sodium;2-[decanoyl(methyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3.Na/c1-3-4-5-6-7-8-9-10-12(15)14(2)11-13(16)17;/h3-11H2,1-2H3,(H,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXIWMVZOWQLIH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184452 | |

| Record name | Sodium caproyl sarcosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30377-07-2 | |

| Record name | Sodium caproyl sarcosinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030377072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium caproyl sarcosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM CAPROYL SARCOSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F85D15685U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Caproyl Sarcosinate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of sodium caproyl sarcosinate. It is an anionic surfactant with emerging applications in drug delivery and biomedical research. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and purification, and outlines analytical methodologies for its characterization. Furthermore, it explores its potential applications in drug development, including its role as a permeation enhancer and its interaction with biological membranes. Safety and toxicological data, primarily based on structurally related compounds, are also presented.

Introduction

This compound is an amino acid-based surfactant belonging to the N-acyl sarcosinate family. These surfactants are known for their mildness, biodegradability, and excellent foaming properties.[1] Structurally, it consists of a hydrophobic caproyl (decanoyl) chain and a hydrophilic sarcosinate (N-methylglycinate) headgroup.[2][3] This amphiphilic nature allows it to reduce surface tension and form micelles in aqueous solutions, making it a versatile ingredient in various formulations.[2] In recent years, there has been growing interest in the application of N-acyl sarcosinates in the pharmaceutical field, particularly in drug delivery systems.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a ten-carbon acyl chain attached to the nitrogen atom of sarcosine.

Figure 1: Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are estimated or derived from data on closely related N-acyl sarcosinates due to the limited availability of specific data for the caproyl derivative.

| Property | Value | Reference |

| IUPAC Name | Sodium 2-(decanoyl(methyl)amino)acetate | [2] |

| Synonyms | Sodium N-decanoylsarcosinate, Decanoyl sarcosine sodium salt | [4] |

| CAS Number | 30377-07-2 | [4] |

| Molecular Formula | C13H24NNaO3 | [4] |

| Molecular Weight | 265.32 g/mol | [3] |

| Physical State | Solid | [5] |

| Solubility | Freely soluble in water; sparingly soluble in ethanol. | [6] |

| pKa | ~3.6 (for the carboxyl group of the lauroyl analog) | [7] |

| Critical Micelle Concentration (CMC) | 20-30 mM (estimated) | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of N-acyl sarcosinates is typically achieved through the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[8] The following protocol is a generalized procedure adapted for the synthesis of this compound.

Materials:

-

Sarcosine (N-methylglycine)

-

Sodium hydroxide (NaOH)

-

Decanoyl chloride (Caproyl chloride)

-

Toluene

-

Acetone

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Preparation of Sodium Sarcosinate Solution:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve a specific molar equivalent of sarcosine in deionized water.

-

Cool the solution in an ice bath to below 10°C.

-

Slowly add an equimolar amount of a concentrated sodium hydroxide solution while maintaining the temperature below 10°C to form sodium sarcosinate.

-

-

Acylation Reaction:

-

To the aqueous solution of sodium sarcosinate, add a suitable organic solvent such as toluene.

-

Simultaneously and slowly, add equimolar amounts of decanoyl chloride and a sodium hydroxide solution to the vigorously stirred mixture. Maintain the temperature between 10-20°C and the pH between 10-11.

-

After the addition is complete, continue stirring for an additional 2-3 hours at room temperature.

-

-

Isolation and Purification:

-

Separate the organic layer containing the N-decanoyl sarcosine.

-

Wash the organic layer with warm water to remove any unreacted sodium sarcosinate and inorganic salts.

-

Acidify the organic layer with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the N-decanoyl sarcosine (caproyl sarcosine) as a free acid.

-

Isolate the precipitated solid by filtration and wash with cold water until the washings are free of chloride ions.

-

Dry the N-decanoyl sarcosine under vacuum.

-

-

Neutralization to Sodium Salt:

-

Suspend the dried N-decanoyl sarcosine in deionized water.

-

Slowly add a stoichiometric amount of sodium hydroxide solution with stirring until the solid completely dissolves and the pH of the solution is neutral (pH 7.0-7.5).

-

The resulting solution is an aqueous solution of this compound. The solid product can be obtained by lyophilization or spray drying.

-

Figure 2: Synthesis Workflow for this compound

Analytical Methods

The purity and concentration of this compound can be determined using various analytical techniques. The following are generalized protocols based on methods used for similar N-acyl sarcosinates.

For the analysis of N-acyl sarcosinates by GC, a derivatization step is typically required to increase the volatility of the compound.

Sample Preparation and Derivatization:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., methanol).

-

Acidify the sample with a small amount of concentrated HCl to convert the salt to the free acid form.

-

Evaporate the solvent and excess acid under a stream of nitrogen.

-

To the dried residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 70-80°C for 30 minutes to form the trimethylsilyl ester of N-decanoyl sarcosine.

-

The derivatized sample is then ready for GC analysis.

GC Conditions (suggested):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with the split ratio adjusted based on sample concentration.

-

Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

HPLC can be used for the direct analysis of this compound without derivatization, often with an Evaporative Light Scattering Detector (ELSD) or a conductivity detector, as the sarcosinate moiety lacks a strong UV chromophore.

HPLC-ELSD Conditions (suggested):

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a small amount of a volatile acid like formic acid or acetic acid (e.g., 0.1%).

-

Gradient Program: Start with a high percentage of A and gradually increase the percentage of B to elute the analyte.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

Detector: ELSD with the nebulizer and evaporator temperatures optimized for the mobile phase composition.

Applications in Drug Development

The unique properties of this compound make it an attractive candidate for various applications in drug development, primarily as an excipient in formulations.

Permeation Enhancer

Surfactants are known to act as penetration enhancers by interacting with the stratum corneum of the skin or the epithelial lining of mucous membranes, thereby increasing the permeability of these barriers to drug molecules.[9] While specific studies on this compound are limited, its structural analog, sodium caprate (the sodium salt of capric acid), has been shown to transiently open tight junctions between epithelial and endothelial cells.[10][11] This effect is mediated by the displacement of tight junction proteins like claudins and occludin.[12] It is plausible that this compound, with its similar acyl chain length, could exert a similar mechanism of action, making it a potential candidate for enhancing the delivery of drugs across biological barriers.

Figure 3: Proposed Mechanism of Permeation Enhancement

Solubilizing Agent and Formulation of Nanocarriers

The surfactant properties of this compound make it effective in solubilizing poorly water-soluble drugs, thereby improving their bioavailability.[2] Its ability to form micelles above its CMC allows for the encapsulation of hydrophobic drug molecules within the micellar core. Furthermore, it can be used as a stabilizer in the formulation of nanoemulsions and other nanocarriers for targeted drug delivery.[2]

Safety and Toxicology

| Toxicological Endpoint | Data for Related Acyl Sarcosinates | Reference |

| Acute Oral Toxicity (LD50, rat) | 4.2 - 6.0 g/kg (for Sodium Lauroyl Sarcosinate and Sodium Cocoyl Sarcosinate) | [8] |

| Dermal Irritation | Non-irritating at concentrations up to 5% in leave-on products. | [9] |

| Ocular Irritation | Can range from minimal to moderate irritation depending on the specific compound and concentration. | [8] |

| Mutagenicity | Not mutagenic in bacterial and mammalian cell culture assays. | [7][14] |

| Biodegradability | Readily biodegradable. | [14] |

It is important to note that N-acyl sarcosinates should not be used in formulations where N-nitroso compounds may be formed, as sarcosine can be a precursor to the formation of N-nitrososarcosine, a potential carcinogen.[7]

Conclusion

This compound is a versatile anionic surfactant with significant potential in the field of drug development. Its favorable properties, including mildness, biodegradability, and the ability to enhance permeation and solubilize drugs, make it an attractive excipient for a variety of pharmaceutical formulations. While further research is needed to fully characterize its specific properties and biological interactions, the existing data on related N-acyl sarcosinates provide a strong foundation for its exploration in advanced drug delivery systems. This technical guide serves as a valuable resource for researchers and scientists working to harness the potential of this promising compound.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. Buy Caproyl sarcosine | 2671-91-2 [smolecule.com]

- 3. molbase.com [molbase.com]

- 4. This compound [drugfuture.com]

- 5. Sodium Lauroyl Sarcosinate - PCC Group Product Portal [products.pcc.eu]

- 6. Sodium Lauroylsarcosinate or Sarkosyl BP Ph Eur Manufacturers, SDS [mubychem.com]

- 7. Sodium lauroyl sarcosinate - Wikipedia [en.wikipedia.org]

- 8. cir-safety.org [cir-safety.org]

- 9. Final report on the safety assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, Stearoyl Sarcosine, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sodium caprate transiently opens claudin-5-containing barriers at tight junctions of epithelial and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of tight junction permeability by sodium caprate in human keratinocytes and reconstructed epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Displacement of tight junction proteins from detergent-resistant membrane domains by treatment with sodium caprate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cir-safety.org [cir-safety.org]

- 14. researchgate.net [researchgate.net]

Unveiling the Critical Micelle Concentration of Sodium Caproyl Sarcosinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental parameter of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles.[1] Below the CMC, surfactants primarily exist as monomers and can adsorb at interfaces, such as the air-water interface, leading to a decrease in surface tension.[1] Once the CMC is reached, the interface becomes saturated with monomers, and any additional surfactant molecules self-assemble into micelles.[1] This process is crucial in various applications, including drug delivery, solubilization of poorly soluble compounds, and emulsion stabilization.

Critical Micelle Concentration of Sodium N-Acyl Sarcosinates

Direct experimental data for the CMC of Sodium Caproyl Sarcosinate (C6 acyl chain) was not found in the surveyed scientific literature. However, a well-established trend exists for homologous series of surfactants: the CMC decreases as the length of the hydrophobic alkyl chain increases.[2][3] This is due to the increased hydrophobicity, which enhances the thermodynamic favorability of micelle formation to minimize contact between the hydrophobic tails and water.[3]

By examining the CMC values of other sodium N-acyl sarcosinates with varying alkyl chain lengths, we can extrapolate an estimated value for this compound.

| Surfactant Name | Acyl Chain Length | Critical Micelle Concentration (CMC) | Temperature (°C) |

| Sodium Lauroyl Sarcosinate | C12 | 14.3 - 14.6 mM | 25 |

| Sodium Myristoyl Sarcosinate | C14 | ~4-5 mM (estimated) | 25 |

| Sodium Oleoyl Sarcosinate | C18:1 | Lower than C12 and C14 | 25 |

Note: The CMC of Sodium Myristoyl Sarcosinate is an estimation based on the established trend. The CMC is also dependent on factors such as temperature and the presence of electrolytes.[1]

Given that this compound has a shorter acyl chain (C6) than the commonly studied Sodium Lauroyl Sarcosinate (C12), its CMC is expected to be significantly higher. As a general rule, for each two -CH2- groups added to the alkyl chain, the CMC of anionic surfactants tends to decrease by a factor of approximately 2-4. Conversely, shortening the chain will increase the CMC. Therefore, the CMC of this compound is estimated to be in the range of 100 - 200 mM .

Experimental Protocols for CMC Determination

The CMC of anionic surfactants like this compound is typically determined by monitoring a physical property of the surfactant solution as a function of its concentration. The concentration at which an abrupt change in the slope of the plotted data is observed corresponds to the CMC.[4] The two most common methods are surface tensiometry and conductometry.

Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[5]

Materials and Apparatus:

-

High-purity this compound

-

Deionized or distilled water (as the solvent)

-

Precision balance

-

Volumetric flasks and pipettes

-

Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)[4]

-

Temperature-controlled water bath

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration known to be above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide range of concentrations both below and above the anticipated CMC.

-

Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each solution, starting from the most dilute and progressing to the most concentrated.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned between each measurement to avoid cross-contamination.

-

Maintain a constant temperature throughout the experiment using the water bath.[6]

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The plot will typically show two linear regions. The first region will have a negative slope, and the second will be nearly horizontal.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[6]

-

Conductometry

This technique is suitable for ionic surfactants and is based on the change in the electrical conductivity of the solution with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration is lower because the micelles have a lower mobility than the individual ions.

Materials and Apparatus:

-

High-purity this compound

-

Deionized or distilled water with low conductivity

-

Precision balance

-

Volumetric flasks and pipettes

-

Conductivity meter with a calibrated probe[4]

-

Temperature-controlled water bath

-

Magnetic stirrer and stir bar

Procedure:

-

Solution Preparation: As described in the tensiometry protocol.

-

Measurement:

-

Place a known volume of deionized water in a beaker and measure its initial conductivity.

-

Sequentially add small, known volumes of the concentrated surfactant stock solution to the beaker with continuous stirring.

-

Allow the solution to equilibrate at a constant temperature before each conductivity measurement.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

-

The resulting graph will exhibit two linear segments with different slopes.

-

The CMC is determined from the concentration at the point of intersection of these two lines.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the Critical Micelle Concentration using the surface tensiometry method.

Caption: Workflow for CMC determination by surface tensiometry.

Conclusion

While the precise critical micelle concentration of this compound remains to be experimentally verified and published, this guide provides a scientifically grounded estimation based on the behavior of its homologous series. The detailed experimental protocols for tensiometry and conductometry offer a clear roadmap for researchers to determine this value empirically. Understanding the CMC is paramount for the effective application of this surfactant in various scientific and industrial fields, particularly in the development of novel drug delivery systems and formulated products.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Laboratory-Scale Synthesis and Purification of Sodium Caproyl Sarcosinate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis, purification, and characterization of Sodium N-Caproyl Sarcosinate. This anionic surfactant is of interest in research for its mild properties and potential applications in formulation science. The methodologies described herein are based on established chemical principles for N-acyl sarcosinates, primarily the Schotten-Baumann reaction, and standard purification techniques such as recrystallization.

Synthesis of Sodium Caproyl Sarcosinate

The synthesis is typically achieved via the Schotten-Baumann reaction, which involves the acylation of an amino acid under basic aqueous conditions. In this case, sarcosine (N-methylglycine) is acylated using caproyl chloride.

Underlying Chemical Reaction

The reaction proceeds in two main stages: the formation of sodium sarcosinate, followed by its acylation with caproyl chloride to yield the final product. The base (sodium hydroxide) is crucial for neutralizing the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Schotten-Baumann Synthesis

This protocol outlines the laboratory-scale synthesis of this compound.

-

Preparation of Sodium Sarcosinate Solution:

-

In a jacketed glass reactor equipped with an overhead stirrer, pH probe, and dropping funnel, dissolve sarcosine (1.0 mol) in deionized water.

-

Cool the solution to 10-15°C using a circulating bath.

-

Slowly add a 50% (w/w) sodium hydroxide solution to the sarcosine slurry until it completely dissolves and the pH reaches approximately 11-12. This forms the sodium sarcosinate intermediate in situ.[1]

-

-

Acylation Reaction:

-

Maintain the temperature of the sodium sarcosinate solution at 10-15°C.[2]

-

Begin vigorous stirring. Concurrently and slowly, add caproyl chloride (0.95 mol, slight deficit to minimize unreacted acyl chloride) and a 50% (w/w) sodium hydroxide solution via separate dropping funnels.

-

The rate of addition should be controlled to maintain the reaction temperature below 20°C and the pH between 10.0 and 11.5.[1]

-

-

Reaction Completion and Work-up:

-

After the additions are complete, continue stirring the mixture at 20-25°C for an additional 2-3 hours to ensure the reaction goes to completion.[1]

-

The resulting mixture contains crude this compound, sodium chloride, and potentially a small amount of sodium caproate from the hydrolysis of caproyl chloride.[3]

-

Key Reaction Parameters

The control of reaction parameters is critical for achieving high yield and purity.

| Parameter | Recommended Value | Rationale |

| Molar Ratio (Sarcosine:Caproyl Cl) | 1 : 0.95 | Minimizes residual unreacted acyl chloride. |

| Temperature | 10 - 15°C (Addition) | Controls the exothermic reaction and minimizes hydrolysis of the acyl chloride.[2] |

| pH | 10.0 - 11.5 | Ensures the sarcosine amine is deprotonated and neutralizes HCl byproduct.[1] |

| Reaction Time | 2 - 3 hours (post-addition) | Allows the reaction to proceed to completion.[1] |

Purification of this compound

Purification is essential to remove byproducts such as inorganic salts (NaCl) and unreacted starting materials. The most common commercial method is recrystallization from an alcohol solvent.[4]

Experimental Workflow for Synthesis and Purification

References

- 1. researchgate.net [researchgate.net]

- 2. US9187407B2 - Method to produce N-acyl amino acid surfactants using N-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]

- 3. British Standards Institution - Project [standardsdevelopment.bsigroup.com:443]

- 4. puracy.com [puracy.com]

An In-Depth Technical Guide to the Surfactant Mechanism of Action of Sodium Cocoyl Sarcosinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium cocoyl sarcosinate is a mild, anionic surfactant derived from coconut oil and sarcosine, an amino acid. Its favorable characteristics, including good foaming properties, biodegradability, and low irritation potential, have led to its widespread use in personal care and cosmetic formulations. This guide provides a comprehensive technical overview of its core mechanism of action as a surfactant, its physicochemical properties, and its interactions with biological surfaces, particularly the skin. Due to the limited availability of specific quantitative data for sodium cocoyl sarcosinate, this guide incorporates data from the closely related sodium lauroyl sarcosinate and sodium cocoyl glycinate to provide a thorough understanding of its expected performance.

Chemical Structure and Synthesis

Sodium cocoyl sarcosinate is not a single molecule but a mixture of sodium salts of N-acyl sarcosines, where the acyl group is derived from the fatty acids of coconut oil. The primary fatty acid in coconut oil is lauric acid, making sodium lauroyl sarcosinate a major component.

The synthesis of sodium cocoyl sarcosinate typically involves a two-step process. First, sarcosine (N-methylglycine) is reacted with coconut fatty acid chloride (cocoyl chloride) under alkaline conditions. The resulting cocoyl sarcosine is then neutralized with a sodium source, such as sodium hydroxide, to produce the final sodium salt.

Physicochemical Properties and Surfactant Action

As an amphiphilic molecule, sodium cocoyl sarcosinate possesses both a hydrophobic tail (the cocoyl chain) and a hydrophilic head (the N-methylglycinate group). This structure dictates its behavior at interfaces, such as the air-water or oil-water interface, where it aligns to reduce surface tension.

Critical Micelle Concentration (CMC) and Surface Tension

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant monomers in a solution self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, while the hydrophilic heads form the outer corona, interacting with water. This micellization is a key aspect of its cleansing action, as the hydrophobic cores can encapsulate oils and dirt, allowing them to be washed away.

| Surfactant | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) | Reference |

| Sodium Lauroyl Sarcosinate | 14.3 mmol/L | Not Specified | [1][2] |

| Sodium Cocoyl Glycinate | 0.21 mmol/L | ~33 | [1][2] |

Note: The significant difference in CMC between sodium lauroyl sarcosinate and sodium cocoyl glycinate highlights the influence of the head group structure on surfactant properties.

Foaming Properties

The ability to form a stable foam is a desirable characteristic for many cleansing products. The Ross-Miles method is a standardized test to evaluate the foamability and foam stability of surfactants.

| Surfactant | Initial Foam Height (mm) | Foam Height after 5 min (mm) | Reference |

| Sodium Lauroyl Sarcosinate | Data not available | Data not available | - |

| Comparative data would be inserted here if available |

Interaction with Biological Surfaces: The Skin Barrier

The mildness of a surfactant is determined by its interaction with the proteins and lipids of the stratum corneum, the outermost layer of the skin. Harsh surfactants can denature keratin and disrupt the lipid lamellae, leading to increased transepidermal water loss (TEWL), dryness, and irritation.

Protein Interaction: The Zein Test

The Zein test is an in vitro method used to assess the irritation potential of surfactants by measuring their ability to solubilize zein, a corn protein with similarities to human keratin. A lower Zein value indicates a milder surfactant.

| Surfactant | Zein Value (mg Zein/g surfactant) | Irritation Potential | Reference |

| Sodium Lauroyl Sarcosinate | 321 mg N/100 mL | Moderate | [3] |

| Sodium Lauryl Sulfate (SLS) | 572 mg N/100 mL | High | [3] |

Note: The provided Zein value for Sodium Lauroyl Sarcosinate is in different units (mg N/100 mL) which is a common way of expressing the result of this test.

Lipid Interaction and Barrier Function

Sodium cocoyl sarcosinate, being a mild surfactant, is expected to have a minimal disruptive effect on the stratum corneum lipids. Studies on the related sodium lauroyl sarcosinate have shown that it can impact the skin lipidome, leading to a decrease in ceramides and an increase in phosphatidylglycerol and phosphatidylcholine[4]. This suggests that even mild surfactants can alter the lipid composition of the skin.

Measurements of Transepidermal Water Loss (TEWL) and skin hydration (using a Corneometer) are common in vivo methods to assess the impact of surfactants on skin barrier function. An increase in TEWL and a decrease in hydration are indicative of barrier damage. While specific clinical data for sodium cocoyl sarcosinate was not found, products containing it are often formulated to maintain skin hydration and minimize changes in TEWL.

| Parameter | Expected Effect of Sodium Cocoyl Sarcosinate |

| Transepidermal Water Loss (TEWL) | Minimal increase |

| Skin Hydration (Corneometry) | Minimal decrease or maintenance of hydration |

Potential Cellular Mechanism of Action

While the primary mechanism of surfactant action is physicochemical, interactions with epidermal cells can trigger biological responses. Surfactants can penetrate the stratum corneum and interact with keratinocytes, potentially leading to the release of inflammatory mediators. Although a specific signaling pathway for sodium cocoyl sarcosinate has not been elucidated, a general pathway for surfactant-induced skin irritation can be proposed. This involves the disruption of the cell membrane, leading to an influx of calcium and the activation of downstream signaling cascades that result in the release of pro-inflammatory cytokines such as Interleukin-1alpha (IL-1α).

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant can be determined by various methods that detect the changes in the physical properties of the solution as a function of surfactant concentration. Common techniques include surface tensiometry, conductivity measurements (for ionic surfactants), and fluorescence spectroscopy.

-

Surface Tensiometry: The surface tension of a series of surfactant solutions of varying concentrations is measured using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break. The concentration at this inflection point is the CMC.

Evaluation of Foaming Properties (Ross-Miles Method)

The Ross-Miles method (ASTM D1173) is a standardized procedure for measuring foam height.

-

A specified volume of the surfactant solution is poured into a jacketed glass column.

-

Another volume of the same solution is dropped from a specified height through a standardized orifice into the column.

-

The initial foam height is measured immediately after all the solution has been dropped.

-

The foam height is measured again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Zein Test for Irritation Potential

-

A standardized solution of the surfactant in water is prepared.

-

A known amount of zein protein is added to the surfactant solution.

-

The mixture is agitated for a specified period (e.g., 1 hour) at a constant temperature.

-

The solution is then filtered to separate the undissolved zein.

-

The amount of solubilized zein in the filtrate is quantified, typically by nitrogen analysis (e.g., Kjeldahl method).

-

The result is expressed as the amount of zein solubilized per gram of surfactant.

In Vivo Assessment of Skin Barrier Function

-

Transepidermal Water Loss (TEWL): A Tewameter® or similar device is used to measure the rate of water vapor diffusing from the skin surface. Measurements are taken before and after the application of the surfactant-containing product. An increase in TEWL indicates a compromised barrier function.

-

Skin Hydration: A Corneometer® is used to measure the capacitance of the skin, which correlates with the hydration level of the stratum corneum. Measurements are taken before and after product application to assess changes in skin hydration.

Conclusion

Sodium cocoyl sarcosinate is a versatile and mild surfactant with a well-understood fundamental mechanism of action. Its amphiphilic nature drives its ability to reduce surface tension and form micelles, which are central to its cleansing properties. While specific quantitative data for sodium cocoyl sarcosinate remains somewhat limited in publicly accessible literature, the available information on closely related sarcosinate and cocoyl-based surfactants provides a strong basis for predicting its performance. Its mildness, as suggested by comparative data, is attributed to a reduced tendency to denature skin proteins and disrupt the lipid barrier of the stratum corneum. For researchers and formulators, a deeper understanding of these mechanisms allows for the development of effective and skin-compatible cleansing products. Further research to generate specific quantitative data for sodium cocoyl sarcosinate would be beneficial for more precise formulation design.

References

- 1. Green Synthesis, Composition Analysis and Surface Active Properties of Sodium Cocoyl Glycinate [scirp.org]

- 2. scirp.org [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. The impacts of sodium lauroyl sarcosinate in facial cleanser on facial skin microbiome and lipidome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aggregation Behavior of Sodium N-Acyl Sarcosinates in Aqueous Solution, with a Focus on Sodium Caproyl Sarcosinate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium N-acyl sarcosinates are a class of anionic surfactants derived from sarcosine (N-methylglycine), a naturally occurring amino acid. These surfactants are distinguished by their excellent biocompatibility, mildness, and effectiveness over a wide pH range, making them valuable in pharmaceutical, cosmetic, and biotechnological applications. Their molecular structure consists of a hydrophobic fatty acid tail of varying length and a hydrophilic headgroup composed of an N-methylated amide linkage and a terminal carboxylate group.

This technical guide provides a detailed examination of the aggregation behavior of Sodium N-acyl sarcosinates in aqueous solutions, with a specific focus on the short-chain homolog, Sodium N-caproyl sarcosinate (C6). The process of self-assembly into micelles is a critical attribute that dictates their function as solubilizing agents, detergents, and delivery vehicles. Understanding the thermodynamics and structural relationships governing this behavior is paramount for formulation development and application design. This document summarizes key quantitative data, details the experimental protocols used for their determination, and provides visual representations of the underlying molecular and procedural concepts.

The primary data presented is derived from a comprehensive study by Gad, E.A.M., El-Sukkary, M.M.A., and Ismail, D.A. (1997) on the "Surface and thermodynamic parameters of sodium N-acyl sarcosinate surfactant solutions," which systematically investigated the effect of acyl chain length on their physicochemical properties.

Physicochemical Properties and Critical Data

The aggregation of surfactant monomers into micelles is a spontaneous process that occurs above a specific concentration known as the Critical Micelle Concentration (CMC). This transition is marked by abrupt changes in the physicochemical properties of the solution, such as surface tension and conductivity. The efficiency and effectiveness of a surfactant are characterized by its CMC and the surface tension at that concentration (γcmc).

Data on Aggregation and Surface Activity

The following tables summarize the critical micelle concentration and other surface activity parameters for Sodium N-caproyl sarcosinate and its longer-chain homologs at various temperatures. This comparative data illustrates the profound impact of the hydrophobic acyl chain length on surfactant behavior.

| Table 1: Critical Micelle Concentration (CMC) of Sodium N-Acyl Sarcosinates (mmol/L) | |||

| Surfactant (Acyl Chain) | 20°C | 35°C | 50°C |

| Sodium N-Caproyl Sarcosinate (C6) | 208.93 | 229.09 | 251.19 |

| Sodium N-Capryloyl Sarcosinate (C8) | 63.10 | 66.07 | 69.18 |

| Sodium N-Lauroyl Sarcosinate (C12) | 4.47 | 4.79 | 5.13 |

| Table 2: Surface Tension at CMC (γcmc) of Sodium N-Acyl Sarcosinates (mN/m) | |||

| Surfactant (Acyl Chain) | 20°C | 35°C | 50°C |

| Sodium N-Caproyl Sarcosinate (C6) | 37.50 | 36.00 | 34.50 |

| Sodium N-Capryloyl Sarcosinate (C8) | 33.50 | 32.00 | 30.50 |

| Sodium N-Lauroyl Sarcosinate (C12) | 28.00 | 26.50 | 25.00 |

| Table 3: Surface Excess Concentration (Γmax) and Minimum Area per Molecule (Amin) at 35°C | |

| Surfactant (Acyl Chain) | Γmax (x 10⁻¹⁰ mol/cm²) |

| Sodium N-Caproyl Sarcosinate (C6) | 2.01 |

| Sodium N-Capryloyl Sarcosinate (C8) | 2.52 |

| Sodium N-Lauroyl Sarcosinate (C12) | 3.32 |

Thermodynamics of Micellization and Adsorption

The spontaneity of micellization and adsorption at the air-water interface is governed by thermodynamic principles. The standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of these processes provide insight into the driving forces behind surfactant aggregation. A negative ΔG° indicates a spontaneous process. For most surfactants in water, micellization is an entropy-driven process, stemming from the release of ordered water molecules from around the hydrophobic tails (the hydrophobic effect).

Thermodynamic Parameters

The thermodynamic parameters for the micellization and adsorption of Sodium N-acyl sarcosinates were calculated from the temperature dependence of the CMC and surface tension data.

| Table 4: Thermodynamic Parameters of Micellization at 35°C | ||

| Surfactant (Acyl Chain) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) |

| Sodium N-Caproyl Sarcosinate (C6) | -15.53 | 3.53 |

| Sodium N-Capryloyl Sarcosinate (C8) | -20.08 | 1.49 |

| Sodium N-Lauroyl Sarcosinate (C12) | -28.98 | 2.58 |

| Table 5: Thermodynamic Parameters of Adsorption at 35°C | ||

| Surfactant (Acyl Chain) | ΔG°ads (kJ/mol) | ΔH°ads (kJ/mol) |

| Sodium N-Caproyl Sarcosinate (C6) | -22.58 | -10.11 |

| Sodium N-Capryloyl Sarcosinate (C8) | -28.98 | -12.19 |

| Sodium N-Lauroyl Sarcosinate (C12) | -40.18 | -14.65 |

Visualizing Core Concepts and Processes

To clarify the molecular structure, aggregation phenomenon, and experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Monomers aggregate to form micelles above the CMC.

Caption: Workflow for determining CMC and thermodynamic properties.

Experimental Protocols

The determination of the physicochemical parameters detailed in this guide relies on precise and established experimental techniques. The primary method employed is surface tensiometry.

Surface Tensiometry for CMC Determination

Objective: To measure the surface tension of surfactant solutions at various concentrations to identify the Critical Micelle Concentration (CMC).

Apparatus:

-

Surface Tensiometer (Wilhelmy Plate or du Noüy Ring method)

-

Thermostatically controlled water bath

-

High-precision analytical balance

-

Volumetric glassware (flasks, pipettes)

-

Glass sample vessels

Materials:

-

Sodium N-caproyl sarcosinate (or other N-acyl sarcosinate)

-

High-purity deionized water (e.g., Milli-Q or equivalent)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the surfactant by accurately weighing the surfactant powder and dissolving it in a known volume of deionized water.

-

Serial Dilutions: Prepare a series of solutions of decreasing concentration from the stock solution. The concentration range should be chosen to adequately bracket the expected CMC.

-

Temperature Equilibration: Place the sample vessel containing the solution to be measured in the thermostatically controlled bath. Allow the solution to equilibrate to the desired temperature (e.g., 20°C, 35°C, 50°C) for at least 20-30 minutes.

-

Tensiometer Calibration & Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

-

For the Wilhelmy plate method, ensure the platinum plate is thoroughly cleaned (e.g., by flaming to red heat) and properly positioned at the air-water interface.

-

Record the surface tension (γ) value once the reading stabilizes.

-

-

Data Collection: Measure the surface tension for each prepared concentration, starting from the most dilute solution and progressing to the most concentrated to minimize cross-contamination. Ensure the plate is cleaned between measurements.

-

Data Analysis:

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

The resulting plot will typically show two linear regions with different slopes. The surface tension decreases sharply with concentration below the CMC and then plateaus or decreases much more slowly above the CMC.

-

The CMC is determined from the concentration at the intersection point of the two extrapolated linear portions of the curve. The surface tension value at this concentration is the γcmc.

-

Calculation of Thermodynamic Parameters

The standard Gibbs free energy of micellization (ΔG°m) can be calculated from the CMC value (in mole fraction units, Xcmc) using the following equation:

ΔG°m = RT ln(Xcmc)

Where R is the universal gas constant and T is the absolute temperature in Kelvin. The standard enthalpy of micellization (ΔH°m) can be determined from the temperature dependence of the CMC using the Gibbs-Helmholtz equation. Subsequently, the standard entropy of micellization (ΔS°m) can be calculated using the relationship:

ΔG°m = ΔH°m - TΔS°m

A similar set of calculations can be performed for the process of adsorption at the air-water interface using data derived from surface tension measurements.

Conclusion

The aggregation behavior of Sodium N-caproyl sarcosinate and its homologs is systematically governed by their molecular structure, particularly the length of the hydrophobic acyl chain. As demonstrated by the quantitative data, increasing the chain length from C6 to C12 leads to a logarithmic decrease in the Critical Micelle Concentration, indicating a significantly greater tendency to form micelles. This is driven by the increased hydrophobic effect, which also results in more effective reduction of surface tension. The thermodynamic analysis confirms that micellization for these surfactants is a spontaneous and predominantly entropy-driven process. This in-depth guide provides the foundational data, experimental protocols, and conceptual frameworks necessary for researchers and formulation scientists to effectively utilize and innovate with this versatile class of amino acid-based surfactants.

An In-depth Technical Guide to the Solubility of Sodium Caproyl Sarcosinate in Different Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

Sodium caproyl sarcosinate is an anionic surfactant with a growing interest in pharmaceutical and biotechnological applications due to its mildness and functional properties. Its solubility is a critical parameter for formulation development, influencing bioavailability, stability, and efficacy. This technical guide provides an in-depth analysis of the expected solubility of this compound in common buffer systems, detailed experimental protocols for solubility determination, and visual representations of key processes and relationships.

Physicochemical Properties and Expected Solubility Profile

This compound is the sodium salt of N-caproylsarcosine. As an anionic surfactant, its solubility is significantly influenced by the pH of the medium. The molecule possesses a carboxylate head group with a pKa value anticipated to be similar to that of sodium lauroyl sarcosinate, which is approximately 3.6.[1][2][3]

At pH values above its pKa, the carboxylate group is deprotonated, rendering the molecule negatively charged and readily soluble in aqueous solutions. Conversely, at pH values below the pKa, the carboxylate group becomes protonated, leading to a significant decrease in aqueous solubility. Therefore, the solubility of this compound is expected to be significantly higher in neutral to alkaline conditions compared to acidic conditions.

Solubility Data of Sodium Lauroyl Sarcosinate (Analogue)

The following table summarizes the solubility data for sodium lauroyl sarcosinate in water, which serves as a proxy for the expected behavior of this compound. While specific values will differ due to the shorter acyl chain of this compound (C6 vs. C12), the general trends with respect to pH are expected to be similar.

| Solvent | pH | Temperature (°C) | Solubility (g/L) | Observations |

| Water | Neutral | 20 | 293 | Freely soluble, forming a clear to slightly turbid solution.[4][5] |

| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | Slightly Soluble | The presence of salts can influence solubility.[6] |

| Aqueous Solution | > 5.5 | Not Specified | High | The carboxylate group is negatively charged, enhancing solubility.[2][3] |

| Aqueous Solution | < 3.6 | Not Specified | Low | Protonation of the carboxylate group leads to reduced solubility. |

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of this compound in various buffer systems is crucial for formulation development. The following protocols outline the necessary steps.

3.1. Preparation of Buffer Solutions

Standard buffer solutions should be prepared to control the pH of the medium accurately. Common buffer systems for this purpose include citrate and phosphate buffers.

3.1.1. Citrate Buffer (pH 3.0 - 6.2)

-

Stock Solutions:

-

0.1 M Citric Acid Monohydrate (21.01 g/L)

-

0.1 M Trisodium Citrate Dihydrate (29.41 g/L)

-

-

Procedure:

-

Prepare the stock solutions using deionized water.

-

Mix the volumes of the stock solutions as indicated in the table below to achieve the desired pH.

-

Verify the final pH with a calibrated pH meter and adjust if necessary with dilute HCl or NaOH.

-

| Desired pH | Volume of 0.1 M Citric Acid (mL) | Volume of 0.1 M Trisodium Citrate (mL) |

| 3.0 | 82.0 | 18.0 |

| 4.0 | 61.5 | 38.5 |

| 5.0 | 41.0 | 59.0 |

| 6.0 | 13.5 | 86.5 |

3.1.2. Phosphate Buffer (pH 5.8 - 8.0)

-

Stock Solutions:

-

0.2 M Monobasic Sodium Phosphate (NaH₂PO₄) (27.6 g/L)

-

0.2 M Dibasic Sodium Phosphate (Na₂HPO₄) (28.4 g/L)

-

-

Procedure:

-

Prepare the stock solutions using deionized water.

-

Mix the volumes of the stock solutions as indicated in the table below to achieve the desired pH.

-

Verify the final pH with a calibrated pH meter and adjust if necessary.

-

| Desired pH | Volume of 0.2 M NaH₂PO₄ (mL) | Volume of 0.2 M Na₂HPO₄ (mL) |

| 5.8 | 92.0 | 8.0 |

| 6.4 | 68.5 | 31.5 |

| 7.0 | 39.0 | 61.0 |

| 7.4 | 19.0 | 81.0 |

| 8.0 | 5.3 | 94.7 |

3.2. Shake-Flask Method for Solubility Determination

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

-

Materials:

-

This compound

-

Prepared buffer solutions

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or other suitable analytical instrument

-

-

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific buffer solution.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let undissolved material settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot from the supernatant of each vial.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC.

-

Calculate the solubility in each buffer system.

-

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining surfactant solubility.

4.2. pH-Dependent Solubility of Anionic Surfactants

This diagram illustrates the relationship between pH and the ionization state of an anionic surfactant like this compound, which in turn governs its solubility.

Caption: pH effect on anionic surfactant solubility.

Conclusion

The solubility of this compound is fundamentally linked to the pH of the surrounding medium. As an anionic surfactant, it is expected to exhibit high solubility in neutral to alkaline buffer systems and significantly lower solubility in acidic conditions. While direct quantitative data is sparse, the behavior of its close analogue, sodium lauroyl sarcosinate, provides a reliable predictive model. For precise formulation development, it is imperative for researchers to conduct empirical solubility studies using standardized protocols, such as the shake-flask method, in conjunction with well-defined buffer systems. The methodologies and principles outlined in this guide offer a robust framework for such investigations.

References

Methodological & Application

Protocol for Solubilizing Membrane Proteins with Sodium Caproyl Sarcosinate: Application Notes for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the solubilization of membrane proteins using the anionic detergent, sodium caproyl sarcosinate. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the extraction and characterization of membrane proteins.

Introduction

The successful extraction of membrane proteins from their native lipid bilayer is a critical first step for a wide range of downstream applications, including structural biology, functional assays, and drug discovery. The choice of detergent is paramount to maintaining the structural integrity and biological activity of the target protein. This compound, a short-chain N-acyl sarcosinate, offers a milder alternative to harsher ionic detergents, potentially preserving protein function more effectively. Its shorter alkyl chain compared to more common detergents like sodium lauroyl sarcosinate (Sarkosyl) may offer advantages in terms of micelle size and ease of removal during purification steps.

Physicochemical Properties of N-Acyl Sarcosinate Detergents

| Property | Sodium Lauroyl Sarcosinate (Sarkosyl) | Estimated this compound |

| Chemical Type | Anionic | Anionic |

| Molecular Weight ( g/mol ) | 293.38 | ~237.27 |

| Critical Micelle Conc. (CMC) in water | ~14-16 mM | Estimated: 100-150 mM |

| Denaturing Strength | Mild | Expected to be Mild |

Experimental Protocols

The following protocols provide a general framework for the solubilization of membrane proteins using this compound. Optimization will be necessary for specific proteins and membrane systems.

I. Preparation of Crude Membranes

A crucial prerequisite for efficient solubilization is the isolation of a high-quality membrane fraction from the source material (e.g., cultured cells, tissues, or bacteria).

Materials:

-

Cell pellet or tissue

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail)

-

Dounce homogenizer or sonicator

-

High-speed centrifuge

Procedure:

-

Resuspend the cell pellet or homogenized tissue in ice-cold Lysis Buffer.

-

Disrupt the cells using a Dounce homogenizer with a tight-fitting pestle or by sonication. Perform all steps on ice to minimize proteolysis.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membrane fraction.

-

Discard the supernatant (cytosolic fraction). The resulting pellet is the crude membrane fraction.

II. Detergent Solubilization of Membrane Proteins

This protocol outlines the steps for solubilizing the target membrane protein from the prepared crude membranes.

Materials:

-

Crude membrane pellet

-

Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, Protease Inhibitor Cocktail)

-

This compound stock solution (e.g., 10% w/v)

Procedure:

-

Resuspend the crude membrane pellet in an appropriate volume of ice-cold Solubilization Buffer. The protein concentration of the membrane suspension should ideally be between 1-10 mg/mL.[1]

-

Add the this compound stock solution to the membrane suspension to achieve the desired final concentration. A good starting point is a concentration well above the estimated CMC, for instance, 1-2% (w/v). It is highly recommended to perform a concentration screen (e.g., 0.5%, 1%, 1.5%, 2% w/v) to determine the optimal concentration for your specific protein.

-

Incubate the mixture on a rotator or with gentle agitation for 1-4 hours at 4°C. The optimal incubation time should be determined empirically.

-

Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for membrane protein solubilization.

Data Presentation: Optimizing Solubilization Conditions

Systematic optimization of solubilization parameters is crucial for maximizing the yield of active protein. The following tables provide a template for organizing experimental data during an optimization screen.

Table 1: Optimization of this compound Concentration

| Detergent Conc. (% w/v) | Total Protein in Supernatant (mg) | Target Protein Yield (µg) | Specific Activity (units/mg) |

| 0.5 | Data | Data | Data |

| 1.0 | Data | Data | Data |

| 1.5 | Data | Data | Data |

| 2.0 | Data | Data | Data |

Table 2: Optimization of Incubation Time

| Incubation Time (hours) | Total Protein in Supernatant (mg) | Target Protein Yield (µg) | Specific Activity (units/mg) |

| 1 | Data | Data | Data |

| 2 | Data | Data | Data |

| 4 | Data | Data | Data |

| Overnight | Data | Data | Data |

Concluding Remarks

This compound presents a potentially valuable tool for the gentle and effective solubilization of membrane proteins. Due to the limited availability of specific data for this detergent, researchers are strongly encouraged to perform systematic optimization of key parameters, including detergent concentration, protein-to-detergent ratio, incubation time, temperature, and buffer composition. Careful consideration of these factors will be critical to achieving high yields of stable and functionally active membrane proteins for downstream applications.

References

Application Notes and Protocols for the Extraction of G Protein-Coupled Receptors Using Sodium Caproyl Sarcosinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

G Protein-Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are crucial targets for drug discovery. The extraction and purification of these integral membrane proteins in a stable and functionally active state are paramount for structural and functional studies. The choice of detergent is a critical factor in this process, as it must effectively solubilize the receptor from the lipid bilayer while preserving its native conformation and activity.

Sodium caproyl sarcosinate is an anionic surfactant derived from sarcosine, an amino acid intermediate.[1] Its amphiphilic nature, with a hydrophobic caproyl (C6) tail and a hydrophilic sarcosinate headgroup, allows it to disrupt cell membranes and solubilize membrane proteins.[1] As a member of the N-acyl sarcosinate family, it is considered a milder anionic detergent compared to harsher alternatives like sodium dodecyl sulfate (SDS).[2] This characteristic makes it a potentially valuable tool for the gentle extraction of delicate membrane proteins like GPCRs.

These application notes provide a comprehensive guide to the use of this compound for the extraction of GPCRs, including its physicochemical properties, a detailed experimental protocol, and a comparison with other commonly used detergents.

Physicochemical Properties of N-Acyl Sarcosinate Detergents

The effectiveness of a detergent is largely determined by its physicochemical properties, such as its critical micelle concentration (CMC). The CMC is the concentration at which detergent monomers begin to form micelles, a crucial step for membrane protein solubilization.[2]

| Property | This compound | Sodium Lauroyl Sarcosinate (Sarkosyl) |

| Chemical Type | Anionic (mild) | Anionic (mild) |

| Molecular Weight ( g/mol ) | ~237.28 (calculated) | 293.38[3] |

| Critical Micelle Conc. (CMC) in water | ~20-30 mM[1] | ~14-16 mM[2] |

| Denaturing Strength | Mild | Mild[2] |

Experimental Protocols

This section outlines a general protocol for the extraction of GPCRs from cultured mammalian cells using this compound. Optimization of detergent concentration, buffer composition, and incubation times may be necessary for specific GPCRs and cell types.

I. Cell Culture and Membrane Preparation

A detailed procedure for cell culture, lysis, and membrane preparation is essential for successful GPCR extraction.

Materials:

-

Cultured cells overexpressing the GPCR of interest

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Hypotonic Buffer (e.g., 10 mM HEPES pH 7.4, 1 mM EDTA, protease inhibitors)

-

Dounce homogenizer or needle and syringe

-

Centrifuge and ultracentrifuge

-

Storage Buffer (e.g., 50 mM HEPES pH 7.4, 20% glycerol, protease inhibitors)

Procedure:

-

Cell Culture: Grow cells expressing the target GPCR to the desired confluency.

-

Harvesting:

-

Wash the cells with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet.

-

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold hypotonic buffer.

-

Incubate on ice for 15-30 minutes to allow the cells to swell.

-

Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

-

-

Membrane Isolation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant containing the cell membranes.

-

Pellet the membranes by ultracentrifugation (e.g., 100,000 x g) for 1 hour at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in a small volume of storage buffer. The membrane preparation can be stored at -80°C until use.

-

II. GPCR Extraction with this compound

This protocol details the solubilization of the prepared cell membranes.

Materials:

-

Prepared cell membranes

-

Solubilization Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol, protease inhibitors)

-

This compound stock solution (e.g., 10% w/v in water)

-

Ultracentrifuge

Procedure:

-

Thaw Membranes: Thaw the prepared cell membranes on ice.

-

Determine Protein Concentration: Determine the total protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).

-

Solubilization:

-

Dilute the membrane preparation with solubilization buffer to a final protein concentration of 2-5 mg/mL.

-

Add this compound from a stock solution to the desired final concentration. A good starting point is 2-4 times the CMC (e.g., 40-120 mM, which corresponds to approximately 0.95% - 2.85% w/v). Optimization may be required.

-

Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.

-

-

Clarification:

-

Pellet the insoluble material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

-

Carefully collect the supernatant, which contains the solubilized GPCR. This extract is now ready for downstream applications such as affinity purification.

-

Comparative Data of Detergents for GPCR Extraction

The choice of detergent significantly impacts the yield and stability of the extracted GPCR. While specific data for this compound is limited, the following table provides a comparison of commonly used detergents for GPCR extraction. N-acyl sarcosinates are generally considered to have extraction efficiencies that can be comparable to other mild detergents, with the added benefit of being less denaturing than strong ionic detergents.

| Detergent | Type | Typical Working Concentration | Advantages | Disadvantages |

| This compound | Anionic (mild) | 2-4 x CMC (40-120 mM) | Potentially mild, less denaturing than SDS. | Limited published data for GPCR extraction. |

| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.1 - 1.0% (w/v) | Widely used, preserves protein function.[4] | Can form large micelles, may be difficult to remove. |

| CHAPS | Zwitterionic | ~0.5 - 1.0% (w/v) | Can be effective for some GPCRs, easily removed by dialysis. | Can be denaturing for some proteins. |

| Sodium Dodecyl Sulfate (SDS) | Anionic (strong) | ~0.1 - 1.0% (w/v) | High solubilization efficiency. | Strongly denaturing, often destroys protein function.[2] |

| Digitonin | Non-ionic | ~1.0 - 2.0% (w/v) | Very mild, often used for functional studies. | Expensive, can have batch-to-batch variability. |

GPCR Signaling Pathway

Understanding the signaling pathway of the target GPCR is crucial for designing functional assays post-extraction. A generic GPCR signaling cascade is depicted below.

References

Application Notes and Protocols for Cell Lysis Using Sodium Lauroyl Sarcosinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium lauroyl sarcosinate, also known as Sarkosyl, is an anionic surfactant derived from sarcosine, a natural amino acid.[1] It is widely utilized in biological research for its effective yet mild properties in disrupting cell membranes and solubilizing proteins.[2] Unlike harsher detergents such as sodium dodecyl sulfate (SDS), sodium lauroyl sarcosinate is less denaturing, making it a suitable choice for applications where preserving protein structure and function is crucial.[2][3] Its mechanism of action involves the formation of micelles that interact with and solubilize lipids and proteins in the cell membrane, leading to cell lysis and the release of intracellular contents.[1] This application note provides detailed protocols for cell lysis using sodium lauroyl sarcosinate for both mammalian and bacterial cells, along with comparative data on its performance against other common detergents.

Data Presentation: Comparison of Common Lysis Detergents

The choice of detergent is a critical factor that can significantly impact the yield and biological activity of extracted proteins. The following table summarizes the performance of sodium lauroyl sarcosinate in comparison to other commonly used detergents.

| Detergent | Type | Typical Concentration | Protein Solubilization Yield | Preservation of Protein Activity |

| Sodium Lauroyl Sarcosinate (Sarkosyl) | Anionic | 0.5% - 2% (w/v) | High, effective for membrane proteins and inclusion bodies.[2] | Good, milder than SDS, often preserves native protein structure.[3] |

| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1% - 1% (w/v) | Very High | Poor, strong denaturing agent.[3] |

| Triton X-100 | Non-ionic | 0.1% - 1% (v/v) | Moderate to High | Excellent, mild detergent. |

| CHAPS | Zwitterionic | 0.5% - 1% (w/v) | Moderate | Excellent, particularly for preserving protein-protein interactions. |

Experimental Protocols

Protocol 1: Lysis of Mammalian Cells

This protocol is suitable for the lysis of adherent or suspension mammalian cells to extract cytoplasmic and membrane proteins.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) Sodium Lauroyl Sarcosinate.

-

Protease and phosphatase inhibitor cocktails (optional, but recommended)

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

Procedure:

-

Cell Harvesting:

-

Adherent Cells: Aspirate the culture medium. Wash the cells once with ice-cold PBS. Aspirate the PBS completely.

-

Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant.

-

-

Cell Lysis:

-

Add an appropriate volume of ice-cold Lysis Buffer to the cell plate or pellet. For a 10 cm dish, use 0.5-1.0 mL of Lysis Buffer. For a cell pellet, resuspend in 10 volumes of Lysis Buffer relative to the pellet volume.

-

If using, add protease and phosphatase inhibitors to the Lysis Buffer immediately before use.

-

Adherent Cells: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Suspension Cells: Gently resuspend the cell pellet in the Lysis Buffer by pipetting up and down.

-

-

Incubation: Incubate the lysate on ice for 20-30 minutes with occasional vortexing to facilitate lysis.

-

Clarification of Lysate: Centrifuge the lysate at 14,000-16,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.

-

Storage: The protein lysate can be used immediately for downstream applications or stored at -80°C for long-term use.

Protocol 2: Lysis of Bacterial Cells

This protocol is designed for the efficient lysis of gram-negative bacteria, such as E. coli. For gram-positive bacteria, a pre-treatment with lysozyme is recommended.

Materials:

-

TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (w/v) Sodium Lauroyl Sarcosinate

-

Lysozyme (for gram-positive bacteria, optional for gram-negative)

-

DNase I and RNase A (optional)

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge

-

Sonicator (optional)

Procedure:

-

Cell Harvesting: Pellet the bacterial cells from the culture by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.

-

Resuspension: Resuspend the cell pellet in ice-cold TE Buffer.

-

(Optional for Gram-Positive Bacteria): Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

-

Cell Lysis: Add an equal volume of 2x Lysis Buffer (containing 2% sodium lauroyl sarcosinate) to the cell suspension.

-

(Optional): To reduce viscosity from released nucleic acids, add DNase I (to 10 µg/mL) and RNase A (to 20 µg/mL) and incubate on ice for 10 minutes.

-

(Optional for enhanced lysis): Sonicate the lysate on ice. Use short bursts (e.g., 10-15 seconds) followed by cooling periods to prevent overheating and protein denaturation.

-

Clarification of Lysate: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

-

Storage: The lysate can be used immediately or stored at -80°C.

Visualizations

Experimental Workflow for Cell Lysis

Caption: General experimental workflow for cell lysis using sodium lauroyl sarcosinate.

EGFR Signaling Pathway

Caption: A simplified diagram of the EGFR signaling pathway, often studied using cell lysates.

References

Application Notes and Protocols for Inclusion Body Solubilization Using Acyl Sarcosinates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant proteins overexpressed in bacterial systems, such as E. coli, often accumulate as insoluble aggregates known as inclusion bodies. While this can lead to high expression levels, recovering functional protein requires effective solubilization and refolding procedures. This document provides detailed application notes and protocols for the solubilization of inclusion bodies using N-acyl sarcosinates, focusing on the widely documented use of sodium N-lauroylsarcosinate (Sarkosyl).

Note on Terminology: The user specified "sodium caproyl sarcosinate." However, the vast body of scientific literature on inclusion body solubilization refers to "sodium lauroyl sarcosinate," commonly known as Sarkosyl. These are different molecules, differing by the length of their acyl chains (caproyl C10, lauroyl C12). Due to the extensive validation of sodium lauroyl sarcosinate for this application and the lack of specific data for this compound, the following protocols are based on the use of sodium lauroyl sarcosinate (Sarkosyl). The principles and methods described herein are likely applicable to other N-acyl sarcosinates, but optimization would be required.

Data Presentation: Efficacy of Sodium Lauroyl Sarcosinate (Sarkosyl) in Inclusion Body Solubilization

The following table summarizes quantitative data from various studies on the use of Sarkosyl for solubilizing different recombinant proteins expressed as inclusion bodies.

| Protein Target | Sarkosyl Concentration (% w/v) | Other Detergents/Additives | Solubilization Efficiency | Downstream Compatibility | Reference |

| GST-fusion proteins (various) | 1.0 - 2.0 | 2-4% Triton X-100, 20-40 mM CHAPS | >95% | Compatible with GSH affinity chromatography after addition of Triton X-100 and CHAPS.[1][2] | [1][2] |

| His₆-tagged fusion proteins | 1.0 - 10.0 | None required for initial solubilization | >95% at 10% | Directly compatible with Ni²⁺ affinity chromatography at 1% Sarkosyl.[3] | [3] |

| GST-Bbox1 | 10.0 | None for solubilization | >95% | - | [2] |

| His₆-MBP-RBCC | 10.0 | None for solubilization | >95% | - | [1] |

| ABL-1 | <1.0 | None mentioned | Efficient solubilization | Purification can be challenging due to increased viscosity.[1] | [1] |

| Human Granulocyte-Colony Stimulating Factor (hG-CSF) | 0.1 - 0.2 | None | High, >85% of total solubilized protein | Allows for extraction of correctly folded protein.[4] | [4] |

| Recombinant CRM197EK (rCRM197EK) | Not specified | None | Soluble protein obtained without a refolding step. | Compatible with Ni-NTA purification.[1][4] | [1][4] |

Experimental Protocols

Protocol 1: General Inclusion Body Solubilization with Sodium Lauroyl Sarcosinate (Sarkosyl)

This protocol provides a general method for the solubilization of inclusion bodies using Sarkosyl. Optimization of the Sarkosyl concentration may be required for specific proteins.

Materials:

-

Cell pellet containing inclusion bodies

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0)

-

Lysozyme

-

DNase I

-

Protease inhibitors

-

Solubilization Buffer: Lysis Buffer containing the desired concentration of Sarkosyl (start with a range of 0.5% to 2.0% w/v)

-

High-speed centrifuge

Procedure:

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to ensure complete lysis and shear cellular DNA.

-

Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15-20 minutes.

-

-

Inclusion Body Isolation and Washing:

-

Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the inclusion bodies.

-

Discard the supernatant containing the soluble protein fraction.

-

Wash the inclusion body pellet by resuspending it in Lysis Buffer (optionally containing a non-ionic detergent like 1% Triton X-100) and centrifuging again. Repeat this wash step at least twice to remove contaminating proteins and membrane components.

-

-

Solubilization:

-